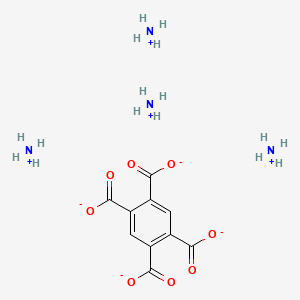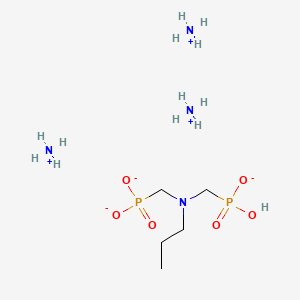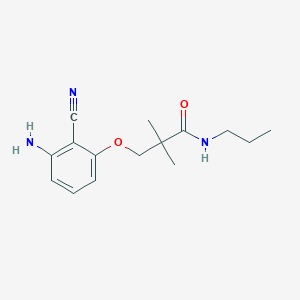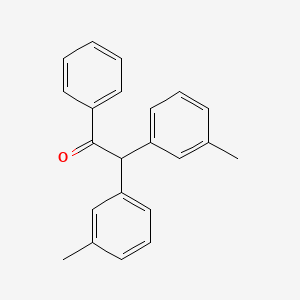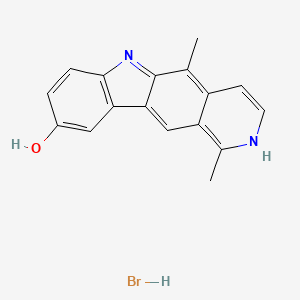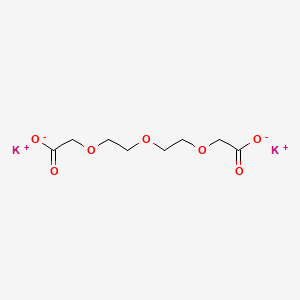![molecular formula B3HO13P2Zn3 B12685242 trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate CAS No. 84332-91-2](/img/structure/B12685242.png)
trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate is a complex inorganic compound with the molecular formula B₃HO₁₃P₂Zn₃. It is also known as phosphoric acid, anhydride with boric acid (1:3), zinc salt (1:3). This compound is characterized by its unique structure, which includes zinc, boron, phosphorus, and oxygen atoms. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate typically involves the reaction of phosphoric acid with boric acid and zinc salts. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound. The exact synthetic route may vary depending on the desired purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as mixing, heating, and purification to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include different boron, phosphorus, and zinc-containing compounds.
Applications De Recherche Scientifique
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate include other zinc, boron, and phosphorus-containing compounds such as:
- Zinc borate
- Zinc phosphate
- Boron phosphate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of zinc, boron, and phosphorus atoms in a single molecule. This unique structure imparts distinctive chemical and physical properties, making it valuable for specific applications that other compounds may not be suitable for.
Propriétés
Numéro CAS |
84332-91-2 |
|---|---|
Formule moléculaire |
B3HO13P2Zn3 |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate |
InChI |
InChI=1S/B3HO13P2.3Zn/c4-1(5)13-17(10,11)16-18(12,14-2(6)7)15-3(8)9;;;/h(H,10,11);;;/q-6;3*+2 |
Clé InChI |
DYAWOXUCIWMZDH-UHFFFAOYSA-N |
SMILES canonique |
B([O-])([O-])OP(=O)(O)OP(=O)(OB([O-])[O-])OB([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



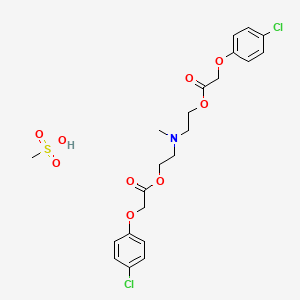

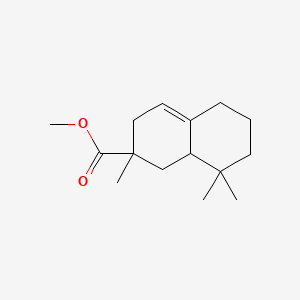

![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)
